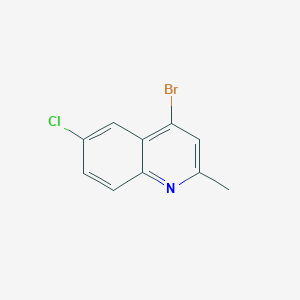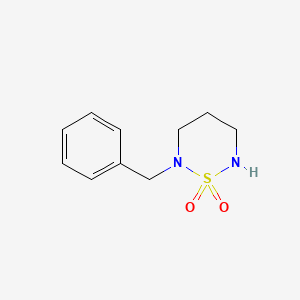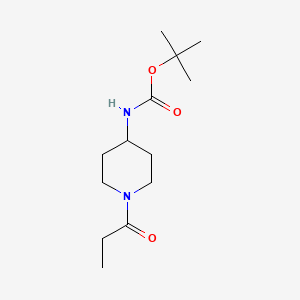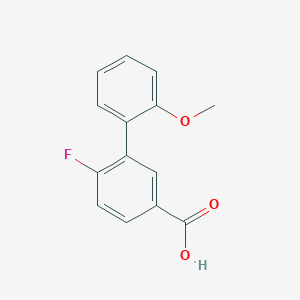![molecular formula C9H17N3O B1439131 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1170583-63-7](/img/structure/B1439131.png)
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol
Vue d'ensemble
Description
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol (2-APMPE) is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 215.29 g/mol. 2-APMPE has a wide range of applications in the fields of chemistry, biochemistry, and medicine. In particular, it is used as a reagent in synthetic organic chemistry, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of bipyrazolic-type organic compounds, which includes structures similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol, is in the area of corrosion inhibition. A study using density functional theory (DFT) has explored the efficiency of such compounds in inhibiting corrosion, focusing on their electronic properties and reactivity (Wang et al., 2006).
Structural Characterization in Crystallography
Pyrazoline compounds, closely related to the chemical , have been synthesized and characterized using X-ray diffraction studies. This kind of research is crucial for understanding molecular structures and interactions, especially in crystallography (Delgado et al., 2020).
Synthesis of Pyrazoline Derivatives
The compound falls under the larger group of pyrazoline derivatives, which are synthesized through various chemical reactions. These derivatives have potential applications in pharmaceuticals due to their interesting biological properties (Mcfadden & Huppatz, 1991).
Antimicrobial Activity
Pyrazolines, including structures similar to the compound , have shown different biological activities, including antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2019).
Cytotoxic Properties in Cancer Research
Research on bipyrazolic compounds similar to this compound has revealed their cytotoxic properties, which have been examined in vitro on tumor cell lines. Such studies indicate potential applications in cancer research (Kodadi et al., 2007).
Propriétés
IUPAC Name |
2-[4-(3-aminopropyl)-3-methylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8-9(3-2-4-10)7-12(11-8)5-6-13/h7,13H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVMEYUDHQHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)




![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)

![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)

![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)

